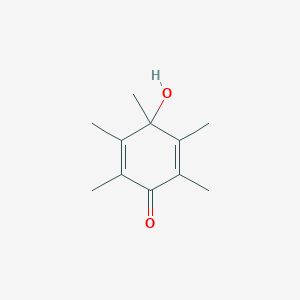![molecular formula C16H11I B14678204 (1E)-1-[(4-iodophenyl)methylene]indene CAS No. 28439-94-3](/img/structure/B14678204.png)
(1E)-1-[(4-iodophenyl)methylene]indene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1E)-1-[(4-iodophenyl)methylene]indene: is an organic compound that features an indene core with a 4-iodophenyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1E)-1-[(4-iodophenyl)methylene]indene typically involves the reaction of 4-iodobenzaldehyde with indene in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or toluene. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (1E)-1-[(4-iodophenyl)methylene]indene can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the compound can lead to the formation of the corresponding alcohols or alkanes.
Substitution: The iodine atom in the 4-iodophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: (1E)-1-[(4-iodophenyl)methylene]indene is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: The compound’s potential biological activity is of interest in the development of new pharmaceuticals. It can be used as a precursor for the synthesis of bioactive molecules.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent. Its derivatives may exhibit anti-inflammatory, anticancer, or antimicrobial properties.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of (1E)-1-[(4-iodophenyl)methylene]indene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would vary based on the compound’s structure and the nature of its interactions with biological molecules.
Comparación Con Compuestos Similares
Indene: The parent compound of (1E)-1-[(4-iodophenyl)methylene]indene, used in the synthesis of various organic molecules.
4-Iodobenzaldehyde: A key starting material for the synthesis of this compound.
Other Substituted Indenes: Compounds with different substituents on the indene core, which may exhibit different chemical and biological properties.
Uniqueness: this compound is unique due to the presence of both the indene core and the 4-iodophenyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
28439-94-3 |
|---|---|
Fórmula molecular |
C16H11I |
Peso molecular |
330.16 g/mol |
Nombre IUPAC |
(1E)-1-[(4-iodophenyl)methylidene]indene |
InChI |
InChI=1S/C16H11I/c17-15-9-5-12(6-10-15)11-14-8-7-13-3-1-2-4-16(13)14/h1-11H/b14-11+ |
Clave InChI |
QWBBBEJLPJVFIO-SDNWHVSQSA-N |
SMILES isomérico |
C1=CC=C\2C(=C1)C=C/C2=C\C3=CC=C(C=C3)I |
SMILES canónico |
C1=CC=C2C(=C1)C=CC2=CC3=CC=C(C=C3)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-chloro-N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]aniline](/img/structure/B14678133.png)
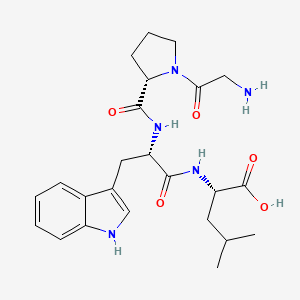
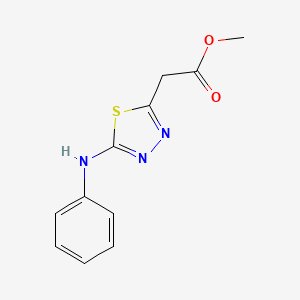
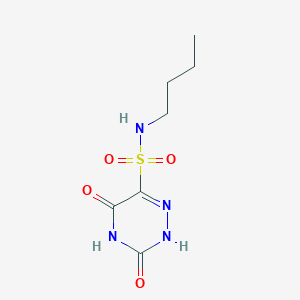
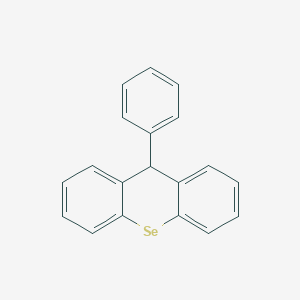
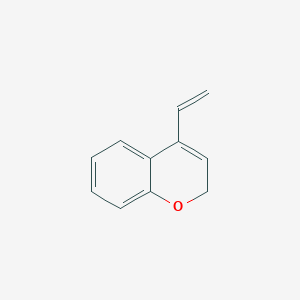
![But-2-enedioic acid;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;oxirane](/img/structure/B14678179.png)
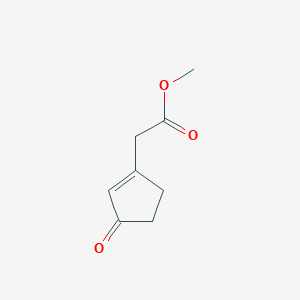
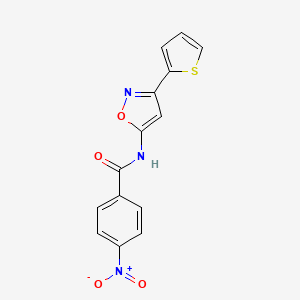

![{[Fluoro(dimethyl)silyl]imino}(trimethyl)-lambda~5~-phosphane](/img/structure/B14678189.png)

